molecular formula C18H19N5O2S B2809306 N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887346-83-0

N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No. B2809306
CAS RN: 887346-83-0
M. Wt: 369.44
InChI Key: PPCNTMSVGSVFOF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, smooth muscle contraction, and neuronal signaling. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds have been explored to understand their chemical structures and properties. Studies have focused on the synthesis of compounds through cyclization and interaction processes, revealing insights into their potential geometrical structures and electronic properties. For instance, research on gold (III) and Nickel (II) metal ion complexes derived from tetrazole-triazole compounds showcases the interaction of these complex molecules with metal ions, suggesting potential square planar geometry for the complexes and their characterization through spectroscopic methods (Ghani & Alabdali, 2022).

Biological Activities

  • Anticancer Activity: The anticancer activities of related compounds have been a significant area of research. For example, the cytotoxic effects of gold (III) complexes against breast cancer cell lines have been studied, indicating the potential of these compounds as anticancer agents. The study suggests that gold(III) complex possesses higher cytotoxicity against cancer cells compared to nickel(II) complexes (Ghani & Alabdali, 2022).
  • Antimicrobial Activity: Derivatives have also been investigated for their antimicrobial properties. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were evaluated for their antibacterial and antifungal activities, showing significant activity against several strains, comparable to standard antimicrobial agents (Helal et al., 2013).

Molecular Docking Studies

  • Molecular docking studies have been conducted to predict the interaction of these compounds with biological targets, such as enzymes involved in disease pathways. These studies help in understanding the potential therapeutic effects and specificity of the compounds for certain biological receptors or enzymes. For example, docking studies and crystal structure analysis of tetrazole derivatives have provided insights into their COX-2 inhibitory potential, comparing bioassay studies for their effectiveness as COX-2 inhibitors (Al-Hourani et al., 2015).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-6-4-5-7-16(12)23-18(20-21-22-23)26-13(2)17(24)19-14-8-10-15(25-3)11-9-14/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNTMSVGSVFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

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